![molecular formula C10H16O3 B2588685 7,7-Dimethoxyspiro[3.3]heptane-2-carbaldehyde CAS No. 2411221-15-1](/img/structure/B2588685.png)
7,7-Dimethoxyspiro[3.3]heptane-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6,6-dimethoxyspiro[3.3]heptane-2-carbaldehyde” is similar to the one you’re asking about . It has a molecular weight of 184.24 and is a liquid at room temperature . Its IUPAC name is 6,6-dimethoxyspiro[3.3]heptane-2-carbaldehyde .
Molecular Structure Analysis
The molecular structure of these types of compounds is characterized by a spirocyclic backbone . This rigid structure provides greater steric bulk than conventional aromatic dicarboxylates .Physical And Chemical Properties Analysis
The compound “6,6-dimethoxyspiro[3.3]heptane-2-carbaldehyde” is a liquid at room temperature . It has a molecular weight of 184.24 .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactive Properties
7,7-Dimethoxyspiro[3.3]heptane-2-carbaldehyde serves as a precursor in various synthetic pathways due to its unique structural and reactive properties. For instance, in the synthesis of new 3-aryl-2-methyl-4,6-dimethoxyindoles, its reactivity patterns enable typical electrophilic substitution and addition reactions. These reactions are pivotal in organic synthesis, offering pathways to design complex molecular architectures. The compound's ability to undergo selective oxidation, highlighted by its reactivity with selenium dioxide, underlines its utility in constructing more complex organic molecules (Jones et al., 2005).
Novel Spiro Compounds Synthesis
The compound also finds application in the synthesis of novel 2,6-diazaspiro[3.3]heptanes, demonstrating its versatility in contributing to the development of new chemical entities with potential biological activities. The described methodology, involving reductive amination of readily available aldehydes, highlights a practical route for synthesizing spiro compounds that could be significant for pharmaceutical research and development (Hamza et al., 2007).
Building Blocks for Synthetic Chemistry
Moreover, this compound acts as a stable alternative to glyceraldehyde acetonide, an important building block in synthetic chemistry. Its synthesis from inexpensive D-mannitol underscores the economic and strategic benefits of using 7,7-Dimethoxyspiro[3.3]heptane-2-carbaldehyde derivatives in constructing valuable intermediates for synthetic organic chemistry (Ley & Michel, 2003).
Metal Carbonyl Complexes Formation
The compound's interaction with metal carbonyls, forming various complexes, is of great interest in coordination chemistry. These complexes not only contribute to our understanding of metal-ligand interactions but also open avenues for catalysis, materials science, and the synthesis of metal-organic frameworks. The stereoselective hydroformylation of an [Fe(CO)4(olefin)] complex using 7,7-dimethoxyspiro[3.3]heptane-2-carbaldehyde derivatives illustrates the compound's role in facilitating novel chemical transformations (Loset & Roulet, 1985).
Photochromic and Fluorescent Properties
Further, derivatives of 7,7-Dimethoxyspiro[3.3]heptane-2-carbaldehyde exhibit photochromic and fluorescent properties, making them valuable in the development of new materials for sensing, imaging, and information storage. The synthesis and characterization of these materials contribute to the expanding field of functional organic electronics and photonics, where the unique optical properties of such compounds can be harnessed (Ozhogin et al., 2018).
Zukünftige Richtungen
Spirocyclic compounds have been examined as non-aromatic terephthalic acid isosteres . Their rigid spirocyclic backbone provides greater steric bulk than conventional aromatic dicarboxylates, which has consequences for pore chemistry and control of interpenetration . This suggests that these compounds may have potential applications in the development of new materials .
Eigenschaften
IUPAC Name |
7,7-dimethoxyspiro[3.3]heptane-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-12-10(13-2)4-3-9(10)5-8(6-9)7-11/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUFARFOXJSBSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC12CC(C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-Dimethoxyspiro[3.3]heptane-2-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

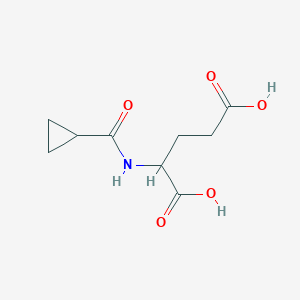
![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2588607.png)
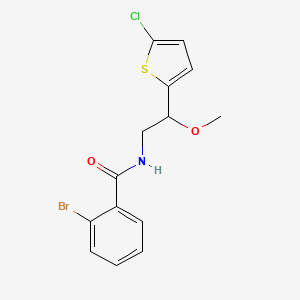
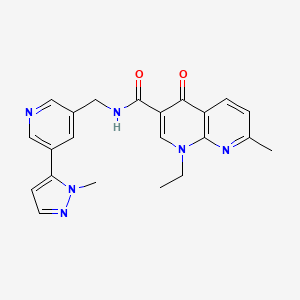
![N-(4-chlorophenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2588611.png)
![6-[(4-bromobenzoyl)amino]-N-(2-fluorobenzyl)chromane-3-carboxamide](/img/structure/B2588612.png)
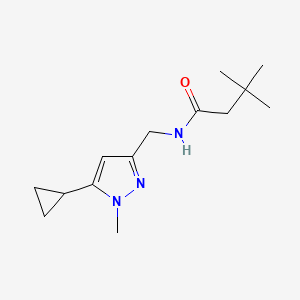
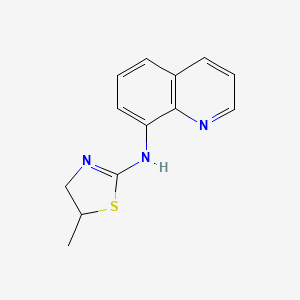
carbamoyl}ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2588615.png)
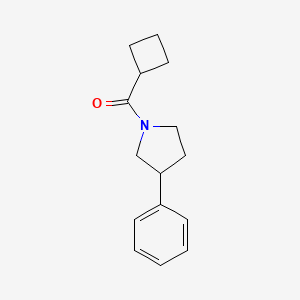
![3-(3-bromophenyl)-N-[4-(sec-butyl)phenyl]acrylamide](/img/structure/B2588621.png)
![5-Methyl-3-(4-methylphenyl)-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2588622.png)
![2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2588623.png)
![1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2588624.png)